molecular formula C19H16N2O3 B2387082 N-(1,3-Benzodioxol-5-yl)-2-phenyl-2-pyrrol-1-ylacetamide CAS No. 1286695-50-8

N-(1,3-Benzodioxol-5-yl)-2-phenyl-2-pyrrol-1-ylacetamide

Cat. No. B2387082
CAS RN: 1286695-50-8
M. Wt: 320.348
InChI Key: YPDLDYSFYYIPJF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy are often used.


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding its reactivity, the types of reactions it can undergo (like oxidation or reduction), and the conditions under which these reactions occur.


Physical And Chemical Properties Analysis

This involves determining properties like melting point, solubility, acidity/basicity (pKa values), stability under different conditions, and reactivity with various chemical agents.

Scientific Research Applications

Anticancer Activities

Compounds with structures incorporating elements similar to N-(1,3-Benzodioxol-5-yl)-2-phenyl-2-pyrrol-1-ylacetamide have been investigated for their anticancer properties. For instance, thiazolyl N-benzyl-substituted acetamide derivatives have shown inhibitory activities against Src kinase, which is implicated in cancer progression. One derivative exhibited significant inhibition of cell proliferation in various cancer cell lines, including colon carcinoma, breast carcinoma, and leukemia cells (Fallah-Tafti et al., 2011). This suggests that structurally related compounds might also possess anticancer potentials.

Antibacterial and Antifungal Activities

Another area of application is in the development of antimicrobial agents. Novel pyrrole derivatives have been synthesized and evaluated for their in vitro antitubercular activity, with some compounds demonstrating moderate to good activity against Mycobacterium tuberculosis (Joshi et al., 2015). This indicates the potential utility of related compounds in combating bacterial infections.

Enzyme Inhibition

Compounds structurally similar to this compound have also been explored for their ability to inhibit enzymes involved in disease pathology. For example, pyrrolidine-3-carboxylic acids have been studied as endothelin antagonists, with some analogs showing significant affinity for endothelin receptor subtypes, suggesting potential applications in cardiovascular diseases (Jae et al., 1997).

Safety and Hazards

Safety data sheets (SDS) provide information on the potential hazards of a compound, including physical, health, and environmental hazards. They also provide recommendations for safe handling and use .

Biochemical Analysis

Biochemical Properties

The compound’s role in biochemical reactions is not well-documented. Compounds with similar structures have been synthesized and evaluated for their anticancer activity . These compounds interact with various enzymes, proteins, and other biomolecules, affecting their function and the overall biochemical reaction.

Cellular Effects

The cellular effects of N-(1,3-Benzodioxol-5-yl)-2-phenyl-2-pyrrol-1-ylacetamide are not well-studied. Similar compounds have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Similar compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure, leading to mitotic blockade and cell apoptosis .

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-phenyl-2-pyrrol-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c22-19(20-15-8-9-16-17(12-15)24-13-23-16)18(21-10-4-5-11-21)14-6-2-1-3-7-14/h1-12,18H,13H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDLDYSFYYIPJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C(C3=CC=CC=C3)N4C=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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